Introduction: Positioning (R,S)-N-Ethylnornicotine in Nicotinic Alkaloid Research
Introduction: Positioning (R,S)-N-Ethylnornicotine in Nicotinic Alkaloid Research
An In-Depth Technical Guide to (R,S)-N-Ethylnornicotine: Chemical Properties, Synthesis, and Analysis
(R,S)-N-Ethylnornicotine is a synthetic homologue of nicotine and a derivative of nornicotine, compounds central to the study of nicotinic acetylcholine receptors (nAChRs).[1][2] Structurally, it differs from nicotine by the substitution of a methyl group with an ethyl group on the pyrrolidine nitrogen.[3] This seemingly minor modification significantly alters its pharmacological profile, making it a valuable tool for researchers. Initially identified in Nicotiana tabacum (tobacco) and its smoke condensate, its primary significance now lies in its differential affinity for major nAChR subtypes in the brain, specifically the α4β2 and α7 receptors.[3]
Research demonstrates that the ethyl substitution leads to a marked reduction in interaction with α4β2 receptors compared to nicotine, while its affinity for α7 receptors is less affected.[3] This selectivity enables (R,S)-N-Ethylnornicotine to be used as a pharmacological probe to dissect the distinct physiological and behavioral roles mediated by these specific receptor subtypes.[3] Furthermore, it has gained prominence in analytical and regulatory science as a characteristic impurity used to distinguish between synthetic and tobacco-derived nicotine products and as a robust internal standard for quantifying other nicotinic alkaloids.[3]
This guide provides a comprehensive technical overview of (R,S)-N-Ethylnornicotine, detailing its chemical structure, properties, synthesis methodologies, analytical characterization, and pharmacological context from the perspective of an application scientist.
Core Chemical and Physical Properties
The foundational characteristics of a compound dictate its handling, solubility, and analytical behavior. (R,S)-N-Ethylnornicotine is typically encountered as a light orange to dark brown oil, with solubility in chloroform and methanol.[4][5] Its core properties are summarized in Table 1.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆N₂ | [1][2][3] |
| Molecular Weight | 176.26 g/mol | [1][2][3] |
| Accurate Mass | 176.1313 | [2] |
| CAS Number | 86900-39-2 | [1][2][3] |
| Appearance | Light Orange to Dark Brown Oil | [4][5] |
| Solubility | Chloroform (Slightly), Methanol (Slightly) | [4][5] |
| Storage | Refrigerator (2-8°C) | [4][6] |
| InChI Key | VXSLBTSUIZUVFX-UHFFFAOYSA-N | [1] |
Molecular Structure and Stereochemistry
(R,S)-N-Ethylnornicotine possesses a chiral center at the 2'-position of the pyrrolidine ring, meaning it exists as a pair of enantiomers: (R)-N-Ethylnornicotine and (S)-N-Ethylnornicotine. The "(R,S)" designation indicates a racemic mixture containing equal amounts of both enantiomers. This stereochemistry is critical, as the biological activity of many chiral molecules, including nicotinic alkaloids, can differ significantly between enantiomers.
Caption: Structure of N-Ethylnornicotine with the chiral center (C*) marked in red.
Synthesis of (R,S)-N-Ethylnornicotine
The synthesis of N-Ethylnornicotine can be approached through racemic methods, which are often more straightforward for producing the mixture, or through more complex asymmetric routes to yield a specific enantiomer.
Racemic Synthesis: N-Alkylation of Nornicotine
A common and direct method for producing (R,S)-N-Ethylnornicotine is through the N-alkylation of (R,S)-nornicotine. Nornicotine serves as the direct precursor, possessing the required pyridine and pyrrolidine rings. The reaction involves introducing an ethyl group onto the secondary amine of the pyrrolidine ring.
Protocol: Synthesis via Reductive Amination This protocol is a reliable method for the ethylation of nornicotine. The choice of a reducing agent like sodium triacetoxyborohydride is advantageous as it is mild and selective for the reduction of the intermediate iminium ion, minimizing side reactions.
-
Reaction Setup: In a round-bottom flask, dissolve (R,S)-nornicotine (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Aldehyde Addition: Add acetaldehyde (1.1 equivalents) to the solution. The acetaldehyde will react with the secondary amine of nornicotine to form an intermediate iminium ion.
-
Reduction: Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) to the stirring mixture. The reaction is typically conducted at room temperature.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting nornicotine is consumed.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer multiple times with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified using column chromatography on silica gel to yield pure (R,S)-N-Ethylnornicotine.
Asymmetric Synthesis of (S)-N-Ethylnornicotine
For pharmacological studies where a specific stereoisomer is required, asymmetric synthesis is necessary. One effective strategy involves starting with a chiral precursor to guide the stereochemistry of the final product.
A reported successful route begins with TIPS-protected (S)-2-amino-2-pyridylethanol.[3] This method leverages the pre-existing stereocenter to construct the pyrrolidine ring with high stereochemical control. This pathway has been shown to produce (S)-N-Ethylnornicotine with a high degree of optical purity, achieving 97% enantiomeric excess.[3] Such methods are critical for investigating the specific contributions of each enantiomer to the overall pharmacological effect.
Caption: Workflow for the racemic synthesis of (R,S)-N-Ethylnornicotine.
Analytical Characterization and Enantiomeric Separation
Given the chiral nature of N-Ethylnornicotine, robust analytical methods are required not only to confirm its identity and purity but also to separate and quantify its (R)- and (S)-enantiomers.
Spectroscopic and Spectrometric Analysis
Standard analytical techniques are used to confirm the molecular structure of the synthesized compound.
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¹H and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. The spectra for N-Ethylnornicotine will show characteristic signals for the aromatic protons of the pyridine ring, as well as the aliphatic protons of the pyrrolidine ring and the N-ethyl group.[3]
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High-Resolution Mass Spectrometry (HRMS): This technique is used to confirm the elemental composition and exact mass of the molecule by identifying the molecular ion peak.[3]
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold-standard technique for separating the enantiomers of N-Ethylnornicotine and determining the enantiomeric excess (ee) of a sample.[3] The underlying principle is the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Protocol: Enantiomeric Excess Determination by Chiral HPLC
-
System Preparation: Use an HPLC system equipped with a UV detector. The choice of a Chiral Stationary Phase is critical; polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for this class of compounds.
-
Mobile Phase: A typical mobile phase consists of a mixture of a nonpolar solvent like hexane or heptane and a polar modifier such as isopropanol or ethanol, often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape and resolution. An isocratic elution is generally preferred for this separation.
-
Sample Preparation: Dissolve a small, accurately weighed amount of the (R,S)-N-Ethylnornicotine sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Injection and Separation: Inject a small volume (e.g., 5-10 µL) of the sample onto the column. The two enantiomers will separate and elute at different times.
-
Detection: Monitor the elution profile using a UV detector at a wavelength where the pyridine ring absorbs strongly (e.g., ~260 nm).
-
Data Analysis: Two distinct peaks corresponding to the (R)- and (S)-enantiomers will be observed. The enantiomeric excess (% ee) is calculated from the peak areas (A) of the two enantiomers using the formula: % ee = |(A_major - A_minor) / (A_major + A_minor)| * 100
Pharmacological Profile: Interaction with nAChRs
The primary pharmacological interest in (R,S)-N-Ethylnornicotine stems from its interaction with nicotinic acetylcholine receptors (nAChRs).[3] Its activity is best understood by comparing it to nicotine and nornicotine.
| Compound | Receptor Subtype | Interaction Effect | Source |
| N-Ethylnornicotine | α4β2 | Significantly reduced interaction compared to nicotine.[3] | [3] |
| N-Ethylnornicotine | α7 | Interaction is much less affected compared to α4β2.[3] | [3] |
| Nicotine | α4β2 | Potent agonist; mediates primary addictive properties.[3] | [3] |
| Nornicotine | Various nAChRs | Active at nAChRs. | [3] |
The N-ethyl substitution significantly alters the binding affinity and functional activity at nAChRs compared to the N-methyl group of nicotine.[3] Studies on related N-n-alkylnicotinium analogs have shown that while affinity for the α7 nAChR subtype is generally low, affinity for the α4β2* subtype can vary.[3] These analogs often act as competitive antagonists at the α4β2* receptor, suggesting that (R,S)-N-Ethylnornicotine may function similarly, blocking rather than activating the receptor.[3] This differential profile makes it a useful tool for isolating the functions of α7 receptors from those of α4β2 receptors in experimental models.
In Vitro Metabolism
Understanding the metabolic fate of a compound is crucial for interpreting its in vivo activity and potential toxicity. The primary metabolic pathway for N-alkylamines like N-Ethylnornicotine is oxidative N-dealkylation, a reaction predominantly catalyzed by the Cytochrome P450 (CYP450) enzyme superfamily.[3]
By analogy to nicotine metabolism, which is primarily handled by CYP2A6 (with contributions from CYP2B6), it is highly probable that these same isozymes are involved in the oxidative de-ethylation of N-Ethylnornicotine.[3] This metabolic process involves the hydroxylation of the carbon on the ethyl group attached to the pyrrolidine nitrogen.[3] The cleavage of the N-ethyl group is predicted to yield two primary metabolites: nornicotine and acetaldehyde.[3]
Caption: Predicted primary metabolic pathway of (R,S)-N-Ethylnornicotine.
Conclusion
(R,S)-N-Ethylnornicotine is more than a simple structural analog of nicotine. Its distinct chemical properties and unique pharmacological profile, characterized by selective interaction with nAChR subtypes, establish it as a specialized tool for neuropharmacological research. Furthermore, its defined synthesis pathways and clear analytical signatures make it an indispensable reference compound in the regulatory analysis of nicotine products. For researchers and drug development professionals, a thorough understanding of its synthesis, stereochemistry, analysis, and biological activity is essential for leveraging its full potential in both fundamental research and applied analytical science.
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